1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethyl-1H-indole, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl indole intermediate.
Alkylation: The sulfonyl indole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated sulfonyl indole with 4-methoxybenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea
- 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea
Uniqueness
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea is unique due to the presence of both the dimethyl indole and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-20(18-6-4-5-7-19(18)24(15)2)29(26,27)13-12-22-21(25)23-14-16-8-10-17(28-3)11-9-16/h4-11H,12-14H2,1-3H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWAKZECPGZRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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